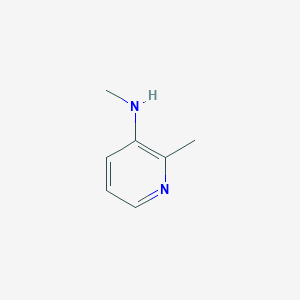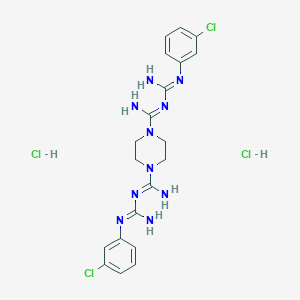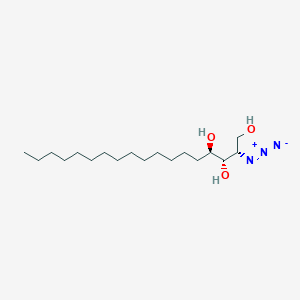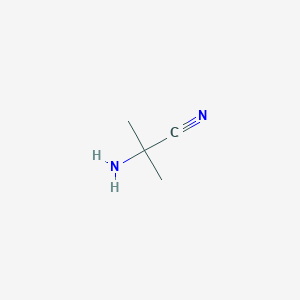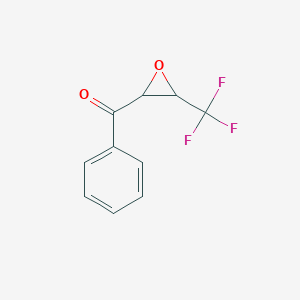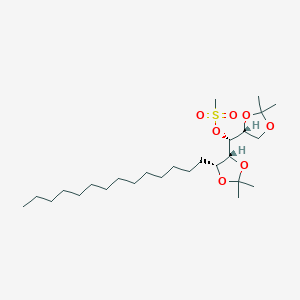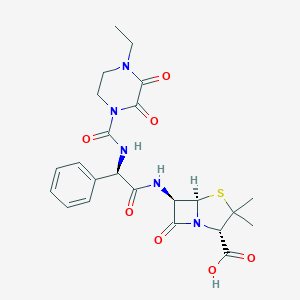
1,2,3,4-Tetrahydroisoquinolin-5-ol
概要
説明
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been the subject of extensive research due to their significance in medicinal chemistry. Kashdan et al. (1982) reported an improved synthesis route for tetrahydroisoquinolines, highlighting the importance of the Bischler-Napieralski reaction followed by reduction processes to obtain these compounds with high yield (Kashdan, Schwartz, & Rapoport, 1982). Additionally, Kihara et al. (1992) developed a convenient synthesis method for 4-substituted 1,2,3,4-tetrahydroisoquinolin-4-ols using a novel intramolecular Barbier reaction, demonstrating the versatility of synthetic approaches for this scaffold (Kihara, Kashimoto, & Kobayashi, 1992).
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroisoquinolin-5-ol plays a crucial role in its chemical reactivity and the synthesis of various derivatives. Studies on the stereochemistry and functional group modifications have provided insights into the effects of structural elements on the compound's properties and reactivity. For instance, the synthesis of N-substituted derivatives has explored the role of substituents in determining the compound's chemical behavior and potential applications (Jacobs, Deblander, Kesteleyn, Tehrani, & Kimpe, 2008).
Chemical Reactions and Properties
1,2,3,4-Tetrahydroisoquinolin-5-ol undergoes various chemical reactions, including Pictet-Spengler reactions, which are pivotal for the synthesis of tetrahydroisoquinoline derivatives. These reactions, facilitated by Lewis or Brønsted acids, enable the construction of complex molecular architectures from simple precursors. Xiao-xin (2009) highlighted the efficiency of the N-sulfonyl Pictet-Spengler reaction in synthesizing tetrahydroisoquinolines under mild conditions, showcasing the compound's versatility in organic synthesis (Shi Xiao-xin, 2009).
Physical Properties Analysis
The physical properties of 1,2,3,4-tetrahydroisoquinolin-5-ol, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are essential for determining the compound's suitability in different chemical processes and applications. However, detailed studies focusing solely on the physical properties of this compound were not highlighted in the searched literature, indicating an area for future research.
Chemical Properties Analysis
The chemical properties of 1,2,3,4-tetrahydroisoquinolin-5-ol, including reactivity with various chemical agents and stability under different conditions, have been explored through synthesis and modification studies. The compound's ability to participate in various chemical reactions makes it a valuable scaffold for the development of new chemical entities with potential biological activity. Research by Mori et al. (2012) on the Lewis acid-catalyzed C-H bond functionalization provides an example of the compound's chemical versatility and potential for creating complex molecular structures (Mori, Kawasaki, & Akiyama, 2012).
科学的研究の応用
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity .
In medicinal chemistry, 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
-
Medicinal Chemistry : 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . Its C (1)-substituted derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
-
Synthetic Strategies : There are various synthetic strategies for constructing the core scaffold of 1,2,3,4-Tetrahydroisoquinoline . For example, the reaction first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .
-
Multicomponent Reactions : There are various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-Tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .
-
Antineuroinflammatory Agents : N-benzyl THIQs are known to function as antineuroinflammatory agents . These compounds can potentially be used in the treatment of neurodegenerative disorders.
-
Asymmetric Catalysis : THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . They can be used to induce chirality in other molecules during chemical reactions.
-
Cross-Dehydrogenative Coupling (CDC) : Recently, transition metal-catalyzed CDC strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . This method can be used to synthesize various biologically important nitrogen heterocycles.
Safety And Hazards
将来の方向性
The tetrahydroisoquinoline (THIQ) heterocyclic scaffold, which includes 1,2,3,4-Tetrahydroisoquinolin-5-ol, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
特性
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-3,10-11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZHCCXUVSEGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553061 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinolin-5-ol | |
CAS RN |
102877-50-9 | |
| Record name | 1,2,3,4-Tetrahydro-5-isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102877-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)
